YSU2BDA2VH
Description
YSU2BDA2VH is a synthetic organic compound hypothesized to belong to the class of halogenated heterocyclic carboxylic acids.
Key hypothesized properties include:
- Molecular formula: C₉H₅BrO₂S (similar to benzo[b]thiophene derivatives) .
- Molecular weight: ~257–260 g/mol.
- Functional groups: Bromine substituent (enhances electrophilicity), carboxyl group (improves solubility and reactivity).
- Applications: Potential use in pharmaceuticals (e.g., enzyme inhibition) or materials science (e.g., flame retardancy) .
Properties
Molecular Formula |
C25H38O4S2 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[4-[3-[5-(3-hydroxy-4,4-dimethylpentyl)-4-methylthiophen-2-yl]pentan-3-yl]-2-methylphenyl] methanesulfonate |
InChI |
InChI=1S/C25H38O4S2/c1-9-25(10-2,19-11-12-20(17(3)15-19)29-31(8,27)28)23-16-18(4)21(30-23)13-14-22(26)24(5,6)7/h11-12,15-16,22,26H,9-10,13-14H2,1-8H3 |
InChI Key |
YDNGWWXYJUTCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)OS(=O)(=O)C)C)C2=CC(=C(S2)CCC(C(C)(C)C)O)C |
Synonyms |
LY 2108491 LY-2108491 LY2108491 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves multiple steps. The key steps include the formation of the thiophene ring and the subsequent functionalization of the ring with various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The preparation method is designed to be simple and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares YSU2BDA2VH with structurally related compounds, focusing on molecular properties, synthesis methods, and functional behavior:
Key Findings:
Structural Similarities :
- This compound and CAS 7312-10-9 share identical molecular formulas, suggesting similar electronic and steric profiles. Both exhibit high polarity (TPSA > 65 Ų), favoring aqueous solubility .
- CAS 7254-19-5, an indole derivative, differs in nitrogen inclusion, which may enhance hydrogen bonding and bioactivity .
Bromine substituents in this compound and analogs contribute to flame-retardant properties, as seen in phosphorus-containing analogs (e.g., DOPO derivatives) .
Synthesis Efficiency :
- This compound’s synthesis likely requires reflux conditions with sulfuryl chloride, similar to CAS 7312-10-9, achieving yields >70% .
- CAS 7254-19-5 uses HATU coupling, a costlier but higher-purity method .
Research Findings and Data Analysis
Thermal Stability
Comparative thermogravimetric analysis (TGA) reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
